molecular formula C14H14FNO3 B7574766 3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid

3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid

Cat. No. B7574766
M. Wt: 263.26 g/mol
InChI Key: NDKXTNGEUGGVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid is a chemical compound that is also known as CPFA. It is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

CPFA exerts its pharmacological effects by inhibiting the BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones, which are involved in the activation of gene transcription. CPFA binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones, thereby inhibiting the transcription of target genes.
Biochemical and physiological effects:
CPFA has been shown to have various biochemical and physiological effects. Studies have shown that CPFA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPFA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. Furthermore, CPFA has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of CPFA is its potent inhibitory activity against BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of CPFA is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of CPFA. One potential direction is the development of more potent and selective BET inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of CPFA with other anti-cancer or anti-inflammatory agents. Furthermore, the development of novel drug delivery systems for CPFA could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of CPFA involves the reaction of 3-amino-4-fluorobenzoic acid with cyclopent-2-en-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by the formation of an amide bond, resulting in the formation of CPFA.

Scientific Research Applications

CPFA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPFA has potent anti-cancer activity by inhibiting the BET proteins, which play a crucial role in the regulation of gene expression in cancer cells. CPFA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CPFA has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.

properties

IUPAC Name

3-[(2-cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-11-6-5-10(14(18)19)8-12(11)16-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9H,2,4,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKXTNGEUGGVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid

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